Home > Products > Screening Compounds P133660 > 3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide - 895011-24-2

3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Catalog Number: EVT-2901947
CAS Number: 895011-24-2
Molecular Formula: C20H13F2N3OS
Molecular Weight: 381.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Fluoro-N-[4-(pyridin-4-yl)thia­zol-2-yl]benzamide

  • Compound Description: 4-Fluoro-N-[4-(pyridin-4-yl)thia­zol-2-yl]benzamide is a potent fungicidal agent. Its crystal structure reveals weak inter­molecular C—H⋯N and N—H⋯N hydrogen bonds. The molecule exhibits a dihedral angle of 4.3 (2)° between the pyridine and thiazole rings and a dihedral angle of 19.5 (3)° between the benzene and thiazole rings .

Almorexant

  • Compound Description: Almorexant is a dual antagonist of the orexin receptors OX1 and OX2, involved in regulating the sleep–wake cycle. It demonstrates efficacy in inducing and maintaining sleep in clinical investigations [, ]. Almorexant binds with high affinity to both human OX1 and OX2 receptors, exhibiting a competitive antagonism at OX1 and a noncompetitive-like, long-lasting antagonism at OX2 due to its slow dissociation rate from the receptor .

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

  • Compound Description: EMPA is a selective antagonist for the orexin receptor OX2, known for its role in regulating the sleep–wake cycle . EMPA demonstrates a high affinity for the OX2 receptor and effectively inhibits orexin-A-induced calcium responses in cells expressing OX2 .

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

  • Compound Description: SB-674042 is a selective antagonist for the orexin receptor OX1, known for its role in regulating the sleep–wake cycle . SB-674042 binds with high affinity to the OX1 receptor and exhibits potent antagonistic activity, blocking orexin-A-induced cellular responses .

(E)-N-(4-amino-6-fluoro-[1,1'-biphenyl]-3-yl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (7i)

  • Compound Description: Compound 7i is a chidamide derivative designed as a histone deacetylase (HDAC) inhibitor with enhanced Zn2+ chelating ability and selectivity . It exhibits moderate antiproliferative activity in cancer cell lines, specifically showing an IC50 of 3.29 μmol/L in Jurkat cells .

(E)-N-(2-amino-4-fluoro-5-(thiophen-2-yl)phenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (7j)

  • Compound Description: Compound 7j is another chidamide derivative, similar to compound 7i, designed as an HDAC inhibitor with improved Zn2+ chelating and selectivity properties . It demonstrates potent antiproliferative activity against cancer cell lines, particularly against Jurkat cells with an IC50 of 2.59 μmol/L .

2-((1E,3E)-4-(6-(methylamino)pyridin-3-yl)buta-1,3-dienyl)benzo[d]thiazol-6-ol ([11C]PBB3) and 1-fluoro-3-((2-((1E,3E)-4-(6-(methylamino)pyridine-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-yl)oxy)propan-2-ol ([18F]PM-PBB3)

  • Compound Description: [11C]PBB3 is a positron emission tomography (PET) tracer used for imaging tau pathologies in the human brain. Its limitations, including rapid metabolism and a short half-life, led to the development of [18F]PM-PBB3, an 18F-labeled analog with improved properties for clinical use .

(S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2444296) and 3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl) phenoxy)benzamide (LY2795050)

  • Compound Description: LY2444296 and LY2795050 are relatively short-acting antagonists of the kappa (κ) opioid receptor. They effectively block grooming deficits induced by the κ-agonist salvinorin A in mice and demonstrate rapid anti-anhedonic effects .

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

  • Compound Description: VUF10472/NBI-74330 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist of the chemokine receptor CXCR3, involved in inflammatory diseases . It exhibits high affinity for the human CXCR3 receptor and displays inverse agonistic properties, effectively blocking the action of CXCR3 ligands such as CXCL10 and CXCL11 .

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

  • Compound Description: VUF10085/AMG-487, similar to VUF10472/NBI-74330, is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative functioning as a noncompetitive antagonist of the chemokine receptor CXCR3 . It exhibits high affinity for the human CXCR3 receptor and demonstrates inverse agonistic properties, effectively blocking the action of CXCR3 ligands such as CXCL10 and CXCL11 .

Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

  • Compound Description: VUF5834 is a 3H-quinazolin-4-one derivative that acts as a noncompetitive antagonist of the chemokine receptor CXCR3 . It exhibits high affinity for the human CXCR3 receptor and displays inverse agonistic properties, effectively blocking the action of CXCR3 ligands .

1,3-bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

  • Compound Description: VUF10132 is an imidazolium compound that acts as a noncompetitive antagonist of the chemokine receptor CXCR3 . It exhibits high affinity for the human CXCR3 receptor and displays inverse agonistic properties, effectively blocking the action of CXCR3 ligands .

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

  • Compound Description: TAK-779 is a quaternary ammonium anilide that acts as a noncompetitive antagonist of the chemokine receptor CXCR3 . It exhibits weaker inverse agonism at a constitutively active mutant of CXCR3 (CXCR3 N3.35A) compared to other noncompetitive antagonists, suggesting a potentially different mode of interaction with the receptor .

4-[((4‐carboxybutyl){2‐[(4‐phenethylbenzyl)oxy]phenethyl}amino)methyl[benzoic]acid (BAY 58-2667)

  • Compound Description: BAY 58-2667 is a soluble guanylyl cyclase (sGC) activator that acts as a haem-mimetic, binding to sGC when its native haem is lost due to oxidation . It exhibits high affinity for haem-deficient sGC and protects it from degradation triggered by ubiquitination .

5-chloro-2-(5-chloro-thiophene-2-sulphonylamino‐N‐(4‐(morpholine‐4‐sulphonyl)‐phenyl)‐benzamide sodium salt (HMR 1766)

  • Compound Description: HMR 1766 is a haem-independent sGC activator, distinct from BAY 58-2667 in its mechanism of action . It activates sGC without requiring the presence of haem, offering an alternative approach to modulating sGC activity .

Zn‐protoporphyrin IX (Zn‐PPIX)

  • Compound Description: Zn‐PPIX is a haem-mimetic, similar to BAY 58-2667, capable of binding to sGC when its native haem is oxidized . It serves as an alternative haem-mimetic for activating sGC under conditions of haem deficiency .

5‐cyclopropyl‐2‐[1‐(2‐fluoro‐benzyl)‐1H‐pyrazolo[3,4‐b]pyridin‐3‐yl]‐pyrimidin‐4‐ylamine (BAY 41‐2272)

  • Compound Description: BAY 41‐2272 is a haem-dependent sGC stimulator, distinct from BAY 58-2667 and HMR 1766 in its mechanism of action . It enhances sGC activity in the presence of haem, offering a distinct approach to modulating sGC function .

N-methyl-5-(phenylethynyl)pyrimidin-2-amine (MPPA)

  • Compound Description: MPPA is a positive allosteric modulator (PAM) of the metabotropic glutamate subtype 5 (mGlu5) receptor . It exhibits biased PAM activity, showing stronger positive cooperativity with orthosteric agonists in specific signaling pathways like extracellular signal–regulated kinase 1/2 (ERK1/2) phosphorylation and Ca2+ mobilization compared to others .

3-cyano-N-(2,5-diphenylpyrazol-3-yl)benzamide (CDPPB)

  • Compound Description: CDPPB is a PAM of the metabotropic glutamate subtype 5 (mGlu5) receptor with intrinsic agonist efficacy . It exhibits a long receptor residence time and high affinity, contributing to its potent allosteric modulation and agonist activity .

1-[4-(4-chloro-2-fluoro-phenyl)piperazin-1-yl]-2-(4-pyridylmethoxy)ethenone [compound 2c]

  • Compound Description: Compound 2c is a close analog of 1-(4-(2-chloro-4-fluorophenyl)piperazin-1-yl)-2-(pyridin-4-ylmethoxy)ethanone and acts as a PAM of the metabotropic glutamate subtype 5 (mGlu5) receptor . It exhibits positive cooperativity with orthosteric agonists in various signaling pathways downstream of the mGlu5 receptor .

4-chloro-N-[[[3-fluoro-4-{[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]oxy}pyridin-4-yl}]-phenyl]carbamothioyl]benzamide (9c)

  • Compound Description: Compound 9c is an imidazole acyl urea derivative designed as a Raf kinase inhibitor . It exhibits potent inhibitory activity against Raf kinase, showing similar efficacy to Sorafenib, a known Raf kinase inhibitor .

N-[[[3-fluoro-4-{[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl}oxy]-phenyl]carbamothioyl]-3-(pyridin-3-yl) acrylamide (9d)

  • Compound Description: Compound 9d, similar to compound 9c, is an imidazole acyl urea derivative developed as a Raf kinase inhibitor . It exhibits potent inhibitory activity against Raf kinase, demonstrating comparable efficacy to Sorafenib .

N-({5-chloro-6-[(4-fluoro tetrahydro-2H-pyrane-4-yl)methoxy]pyridin-3-yl}sulfonyl-4-(4-{[2-(4-chlorophenyl)-4,4-dimethyl cyclohexa-1-en-1-yl]methyl}piperazine-1-yl)-2-[(6-fluoro-1H-indazole-4-yl)oxy]benzamide

  • Compound Description: This compound is a selective Bcl-2 inhibitor used for treating systemic lupus erythematosus (SLE), lupus nephritis, and Sjogren's syndrome . It selectively targets Bcl-2 anti-apoptotic proteins, offering a potential therapeutic approach for these autoimmune diseases .

[3H]8-Hydroxy-2-dipropylaminotetralin (8-OH-DPAT)

  • Compound Description: 8-OH-DPAT is a 5-hydroxytryptamine (5-HT)1A receptor agonist known for its high affinity and selectivity for the receptor . It is widely used as a pharmacological tool to investigate the role of the 5-HT1A receptor in various physiological and behavioral processes .

[3H]-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY100,635)

  • Compound Description: WAY100,635 is a selective 5-HT1A receptor antagonist commonly used as a pharmacological tool to investigate the role of the 5-HT1A receptor . It exhibits high affinity and selectivity for the receptor and is valuable for understanding 5-HT1A receptor-mediated processes .

Properties

CAS Number

895011-24-2

Product Name

3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

IUPAC Name

3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C20H13F2N3OS

Molecular Weight

381.4

InChI

InChI=1S/C20H13F2N3OS/c21-15-6-1-5-14(10-15)19(26)25(12-13-4-3-9-23-11-13)20-24-18-16(22)7-2-8-17(18)27-20/h1-11H,12H2

InChI Key

MAVSKAMEGSVKPU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.